4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine
Overview
Description
“4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamine” is a chemical compound with the CAS Number: 300798-95-2 . It has a molecular weight of 168.21 . The IUPAC name for this compound is 4-fluoro-N~1~-propyl-1,2-benzenediamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13FN2/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Practical Synthesis of Fluorinated Compounds
A study discusses a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen. The research addresses the challenges of existing synthesis methods, including the high costs and toxic by-products, by developing an alternative approach using methyl nitrite and 2-fluoro-4-bromoaniline. This method is highlighted for its potential in large-scale production due to its efficiency and reduced toxicity (Qiu et al., 2009).
Fluorescent Chemosensors
Another study focuses on the development of fluorescent chemosensors using 4-Methyl-2,6-diformylphenol (DFP) for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors are emphasized, showcasing the compound's potential in analytical chemistry and environmental monitoring (Roy, 2021).
Nanostructured Luminescent Micelles
Research on nanostructured luminescent micelles as functional materials for sensing explosives is detailed. This study reviews the application of micellar fluorogenic probes in detecting nitroaromatic and nitramine explosives, demonstrating the role of self-assembled luminescent materials in forensic and environmental applications (Paria et al., 2022).
Fluorinated Liquid Crystals
A critical review on fluorinated liquid crystals discusses their properties and applications. The review highlights how the incorporation of the fluoro substituent modifies the physical properties of liquid crystals, impacting their applications in displays and other electronic devices (Hird, 2007).
Safety and Hazards
The safety information available indicates that this compound is dangerous. It has hazard statements H302, H315, H318, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4-fluoro-1-N-methyl-1-N-propylbenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-3-6-13(2)10-5-4-8(11)7-9(10)12/h4-5,7H,3,6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUWUIFEGWJDMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=C(C=C(C=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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